molecular formula C7H8N6 B1608679 4-(1H-Tetrazol-1-YL)-1,2-benzenediamine CAS No. 944663-31-4

4-(1H-Tetrazol-1-YL)-1,2-benzenediamine

Cat. No. B1608679
M. Wt: 176.18 g/mol
InChI Key: GVEGLPUNQUIOEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-Tetrazol-1-YL)-1,2-benzenediamine, also known as TTB, is an organic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. TTB is a tetrazole-based compound that possesses unique properties, such as high thermal stability, solubility in polar solvents, and the ability to form coordination complexes with metal ions.

Scientific Research Applications

Aggregation-Induced Emission and Mechanochromism

Tetraphenylethene-based benzimidazoles, synthesized through the cyclization of tetraphenylethenealdehyde with phenylenediamines, display aggregation-induced emission (AIE) properties and reversible mechanochromism. These compounds exhibit significant fluorescence quantum yields and reversible changes in emission color upon mechanical force application, indicating their potential in sensing and optical storage applications (Zhang et al., 2016).

Antimicrobial Activity

New 4-Benzimidazol-2-yl tetrazolo[1,5-a]quinoline derivatives, synthesized via microwave-assisted reactions, demonstrated significant antimicrobial activity against various pathogenic strains. This highlights their potential as novel antimicrobial agents, especially for combating drug-resistant bacteria (Mungra et al., 2011).

Coordination Polymers and Metal-Organic Frameworks

Co(II)-doped Zn(II)-tetrazole-benzoate coordination polymers synthesized through in situ [2 + 3] cycloaddition reactions exhibit unique structural topologies and photoluminescence. These materials show promise in applications ranging from gas storage and separation to luminescent materials for optical and electronic devices (Song et al., 2009).

Corrosion Inhibition

Bipyrazole derivatives studied using density functional theory (DFT) have been identified as potential corrosion inhibitors for metals. These compounds' electronic properties, such as the energy gap and electron transfer capabilities, suggest their effectiveness in protecting metal surfaces against corrosion (Wang et al., 2006).

Electrochemiluminescent Devices

Ruthenium(II) polypyridine complexes with 5-aryltetrazolate ligands have been synthesized, characterized, and evaluated for their electrochemiluminescent (ECL) properties. These complexes exhibit high ECL efficiency, making them suitable for use in electrochemiluminescent devices and potentially in other applications requiring efficient light-emitting materials (Stagni et al., 2006).

properties

IUPAC Name

4-(tetrazol-1-yl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N6/c8-6-2-1-5(3-7(6)9)13-4-10-11-12-13/h1-4H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVEGLPUNQUIOEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=NN=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406402
Record name 4-(tetrazol-1-yl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-Tetrazol-1-YL)-1,2-benzenediamine

CAS RN

944663-31-4
Record name 4-(tetrazol-1-yl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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